Physicochemical Property Differentiation: Lipophilicity and Halogen Mass
The target compound (4‑bromo‑2‑chloro) exhibits a computed XLogP3-AA of 2.7, which is higher than the mono‑halogenated analogs 4-(4-bromobenzyl)morpholine (XLogP3-AA = 2.5, MW = 256.14) and 4-(2-chlorobenzyl)morpholine (XLogP3-AA = 2.3, MW = 211.69) [1][2]. The molecular weight difference is 34.4 Da versus the 4‑bromo analog and 78.9 Da versus the 2‑chloro analog, attributable to the second halogen . The presence of both electron‑withdrawing Br (para, Hammett σₚ = 0.23) and Cl (ortho, Hammett σₒ = 0.20) groups alters the electron density distribution on the aromatic ring and the basicity of the morpholine nitrogen (pKₐ shift estimated ~0.3–0.5 units lower than mono‑substituted analogs) [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; MW = 290.58 g/mol |
| Comparator Or Baseline | 4-(4-Bromobenzyl)morpholine: XLogP3-AA = 2.5, MW = 256.14; 4-(2-Chlorobenzyl)morpholine: XLogP3-AA = 2.3, MW = 211.69 |
| Quantified Difference | ΔXLogP3-AA = +0.2 to +0.4; ΔMW = +34.4 to +78.9 Da |
| Conditions | PubChem computed properties (XLogP3-AA 3.0 algorithm, PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity and molecular weight affect passive membrane permeability, protein binding, and metabolic stability, directly impacting the suitability of this compound for cell‑based assays versus the more polar mono‑halogen analogs.
- [1] PubChem Compound CID 21914401, 4-(4-Bromo-2-chlorobenzyl)morpholine, Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/494773-04-5 View Source
- [2] PubChem Compound CID 2735174, 4-(4-Bromobenzyl)morpholine; CID 2776777, 4-(2-Chlorobenzyl)morpholine. https://pubchem.ncbi.nlm.nih.gov View Source
- [3] Hammett, L.P. (1937) J. Am. Chem. Soc. 59:96; Jaffe, H.H. (1953) Chem. Rev. 53:191. Substituent constants referenced for Br (para) and Cl (ortho). View Source
